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Compound of Interest

Compound Name:
4-(bromomethyl)-1-methyl-1H-

pyrazole

CAS No.: 762237-02-5

Cat. No.: B1386034

Get Quote

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen

atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic

properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a

wide range of disease areas, including oncology, inflammation, and infectious diseases.[1] The

pyrazole ring is a privileged structure, meaning it is capable of binding to multiple biological

targets with high affinity. This has led to its incorporation into numerous FDA-approved drugs.

[1]

4-(bromomethyl)-1-methyl-1H-pyrazole emerges as a particularly valuable, functionalized

intermediate for synthetic chemists. It combines the desirable pyrazole core with a reactive

bromomethyl group. This "handle" allows for the strategic introduction of the 1-methyl-1H-

pyrazole-4-yl)methyl moiety into larger, more complex molecules through nucleophilic

substitution reactions. This capability is crucial for the systematic exploration of structure-

activity relationships (SAR) during the lead optimization phase of drug discovery, making it a

building block of high strategic importance.
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Physicochemical and Computed Properties
The fundamental properties of 4-(bromomethyl)-1-methyl-1H-pyrazole are critical for its use

in experimental design, including reaction stoichiometry, solvent selection, and analytical

characterization. The following data has been consolidated from the PubChem database (CID

43141470).[2]

Property Value Source

Molecular Formula C₅H₇BrN₂ PubChem[2]

Molecular Weight 175.03 g/mol PubChem[2]

IUPAC Name
4-(bromomethyl)-1-

methylpyrazole
PubChem[2]

Monoisotopic Mass 173.97926 Da PubChem[2]

SMILES CN1C=C(C=N1)CBr PubChem[2]

InChI Key
UCHGFGJQIXNDFE-

UHFFFAOYSA-N
PubChem[2]

XLogP3-AA (Lipophilicity) 0.8 PubChem[2]

Hydrogen Bond Donor Count 0 PubChem[2]

Hydrogen Bond Acceptor

Count
1 PubChem[2]

Rotatable Bond Count 1 PubChem[2]

Synthesis Pathway and Experimental Protocol
While specific peer-reviewed synthesis procedures for 4-(bromomethyl)-1-methyl-1H-
pyrazole are not widely published, a chemically sound and standard method involves the

bromination of its corresponding alcohol precursor, (1-methyl-1H-pyrazol-4-yl)methanol. This

transformation is a cornerstone of organic synthesis for converting a primary alcohol to a

reactive alkyl bromide.
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The most common and effective reagents for this conversion are phosphorus tribromide (PBr₃)

or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), known as the

Appel reaction. The use of PBr₃ is often preferred for its efficiency and straightforward workup.

Causality of Experimental Choices:

Reactant: The starting material, (1-methyl-1H-pyrazol-4-yl)methanol, provides the necessary

carbon skeleton and a hydroxyl group that is a good leaving group once protonated or

activated.

Reagent (PBr₃): Phosphorus tribromide is a highly effective brominating agent for primary

and secondary alcohols. The phosphorus atom is electrophilic and readily attacked by the

alcohol's oxygen atom.

Solvent (DCM): Dichloromethane (CH₂Cl₂) is chosen as the solvent because it is inert to the

reaction conditions, has a low boiling point for easy removal, and effectively dissolves both

the starting material and the PBr₃ reagent.

Temperature (0 °C to RT): The reaction is initiated at 0 °C to control the initial exothermic

reaction between the alcohol and PBr₃. Allowing the reaction to slowly warm to room

temperature ensures it proceeds to completion without excessive side-product formation.

Workup: The aqueous workup with saturated sodium bicarbonate (NaHCO₃) is critical to

quench any unreacted PBr₃ and neutralize the phosphorous acid and hydrobromic acid

byproducts, preventing them from degrading the desired product.

Detailed Experimental Protocol: Bromination of (1-
methyl-1H-pyrazol-4-yl)methanol
Disclaimer: This protocol is a representative procedure based on established chemical

transformations and should be performed by qualified personnel with appropriate safety

precautions.

Materials:

(1-methyl-1H-pyrazol-4-yl)methanol

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1386034?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phosphorus tribromide (PBr₃)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane.

Cooling: Cool the solution to 0 °C using an ice-water bath.

Reagent Addition: Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise to the stirred

solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during

the addition.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Quenching: Once the reaction is complete, carefully cool the mixture back to 0 °C and slowly

quench by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the

organic layer sequentially with saturated NaHCO₃ solution and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude

product.
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Purification: If necessary, purify the crude 4-(bromomethyl)-1-methyl-1H-pyrazole by flash

column chromatography on silica gel.

Synthesis Workflow Diagram
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Reagents & Conditions

(1-methyl-1H-pyrazol-4-yl)methanol
in anhydrous DCM

Reaction at 0 °C to RT
(Stir for 2-4h)

Quench with sat. NaHCO₃ (aq)

Liquid-Liquid Extraction
(DCM/Water)

Dry Organic Layer
(MgSO₄)

Concentrate in vacuo

Column Chromatography
(Silica Gel)

4-(bromomethyl)-1-methyl-1H-pyrazole

PBr₃ (0.4 eq)

Click to download full resolution via product page

Caption: Synthetic route from an alcohol precursor to the target compound.
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Applications in Research and Drug Development
The primary utility of 4-(bromomethyl)-1-methyl-1H-pyrazole lies in its function as an

electrophilic building block for introducing a methyl-pyrazole moiety into a target molecule. The

bromomethyl group is an excellent leaving group, making the benzylic-like carbon susceptible

to attack by a wide range of nucleophiles.

Mechanism of Action in Synthesis: In a typical application, a lead compound in a drug

discovery program containing a nucleophilic group (e.g., a phenol, amine, or thiol) can be

reacted with 4-(bromomethyl)-1-methyl-1H-pyrazole. This results in an Sₙ2 reaction, forming

a new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bond and tethering the pyrazole ring to

the parent molecule.

This strategy is widely employed for:

SAR Exploration: Rapidly creating a library of analogues where the pyrazole unit is

appended to a core structure to probe for improvements in potency, selectivity, or

pharmacokinetic properties.

Improving Physicochemical Properties: The N-methylpyrazole group can enhance solubility,

modulate lipophilicity, and introduce a hydrogen bond acceptor, which can be critical for

improving a drug candidate's ADME (absorption, distribution, metabolism, and excretion)

profile.

Active Site Interactions: The pyrazole ring itself can form key interactions (e.g., hydrogen

bonds, π-stacking) with amino acid residues in a biological target's active site, contributing to

binding affinity. The pyrazole scaffold is found in numerous kinase inhibitors and other

targeted therapies.[1]
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Lead Molecule
(with Nucleophile R-XH)

X = O, N, S

Sₙ2 Reaction
(Base, Solvent)

4-(bromomethyl)-1-methyl-1H-pyrazole

Final Drug Candidate
(R-X-CH₂-Pyrazole)
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Caption: Use as an alkylating agent in medicinal chemistry.

Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 4-(bromomethyl)-1-methyl-1H-pyrazole is not readily

available in public databases. However, based on the known hazards of structurally similar

compounds, such as other brominated pyrazoles and alkyl bromides, a high degree of caution

is warranted.

Anticipated Hazards: Structurally related compounds are classified with the following GHS

hazard statements:

H302: Harmful if swallowed.[3]

H315: Causes skin irritation.[3][4]

H318/H319: Causes serious eye damage/irritation.[3][4]

H335: May cause respiratory irritation.[3][4]
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Therefore, 4-(bromomethyl)-1-methyl-1H-pyrazole should be handled as a hazardous

substance.

Recommended Handling Procedures:

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab

coat, and chemical safety goggles or a face shield at all times.

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of vapors.

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the

affected area immediately and thoroughly with water.

Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and

amines.[5]

Conclusion
4-(bromomethyl)-1-methyl-1H-pyrazole is a valuable, albeit sparsely documented, chemical

intermediate with significant potential in synthetic and medicinal chemistry. Its utility is derived

from the combination of the pharmacologically relevant pyrazole core and a reactive

bromomethyl handle, which facilitates its incorporation into diverse molecular architectures.

While direct experimental data is limited, this guide provides a robust framework for its use by

detailing its physicochemical properties, outlining a reliable synthesis strategy, discussing its

logical application in drug design, and establishing a necessary safety protocol based on sound

chemical principles and data from analogous compounds. Researchers employing this building

block are well-advised to proceed with the caution and scientific rigor detailed herein.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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